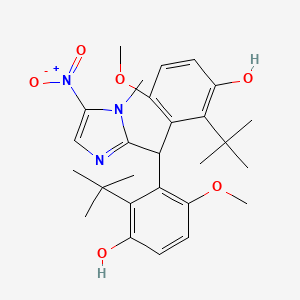
Phenol, 3,3'-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is a complex organic compound that features a unique structure combining phenol and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenol derivative and an imidazole derivative under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism of action of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-methoxy-2-(1,1-dimethylethyl)-: Similar structure but lacks the imidazole moiety.
Imidazole, 1-methyl-5-nitro-: Contains the imidazole core but lacks the phenol and methoxy groups.
Uniqueness
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is unique due to its combination of phenol and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83940-42-5 |
|---|---|
Formule moléculaire |
C27H35N3O6 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxy-6-methoxyphenyl)-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C27H35N3O6/c1-26(2,3)23-15(31)10-12-17(35-8)20(23)22(25-28-14-19(29(25)7)30(33)34)21-18(36-9)13-11-16(32)24(21)27(4,5)6/h10-14,22,31-32H,1-9H3 |
Clé InChI |
MHKOWDBRWYAGSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1C(C2=C(C=CC(=C2C(C)(C)C)O)OC)C3=NC=C(N3C)[N+](=O)[O-])OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



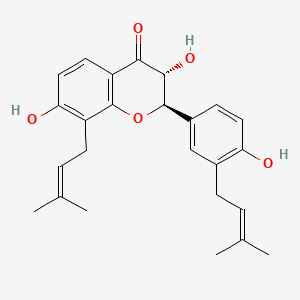

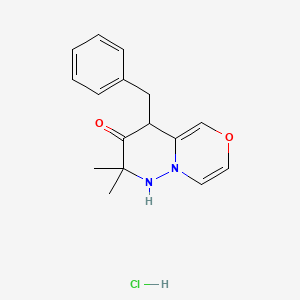
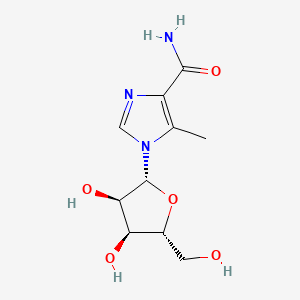
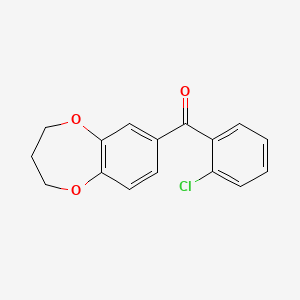
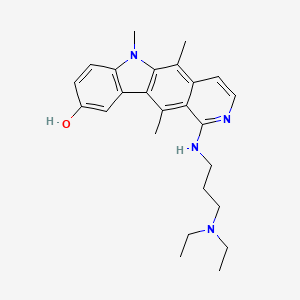
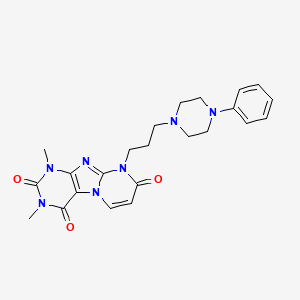
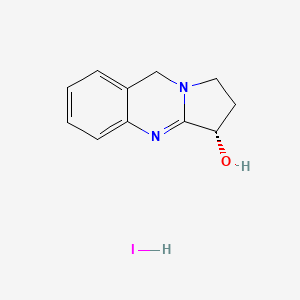
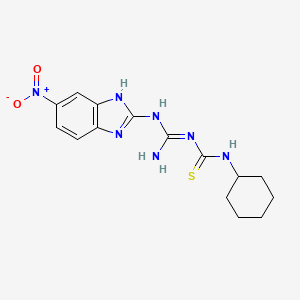
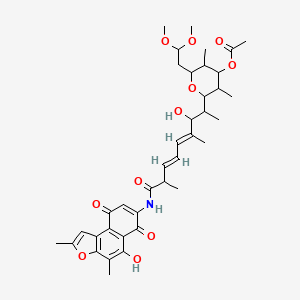
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)


